molecular formula C15H19N3O2 B2477416 2-Phenyl-2-(4-prop-2-enoylpiperazin-1-yl)acetamide CAS No. 2175279-59-9

2-Phenyl-2-(4-prop-2-enoylpiperazin-1-yl)acetamide

Cat. No. B2477416
CAS RN: 2175279-59-9
M. Wt: 273.336
InChI Key: UBRHDXVTNZPAPO-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(4-prop-2-enoylpiperazin-1-yl)acetamide” is a chemical compound. It is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .


Synthesis Analysis

The synthesis of these molecules involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .

Future Directions

The future directions for the research and development of “2-Phenyl-2-(4-prop-2-enoylpiperazin-1-yl)acetamide” and its derivatives could involve further exploration of their potential therapeutic applications, given their demonstrated anticonvulsant activity . Additionally, further studies could be conducted to better understand their mechanism of action and to optimize their synthesis process.

properties

IUPAC Name

2-phenyl-2-(4-prop-2-enoylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-13(19)17-8-10-18(11-9-17)14(15(16)20)12-6-4-3-5-7-12/h2-7,14H,1,8-11H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRHDXVTNZPAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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